molecular formula C11H18O2 B14523379 (4S,5R)-4-Butyl-5-ethynyl-2,2-dimethyl-1,3-dioxolane CAS No. 62692-12-0

(4S,5R)-4-Butyl-5-ethynyl-2,2-dimethyl-1,3-dioxolane

Cat. No.: B14523379
CAS No.: 62692-12-0
M. Wt: 182.26 g/mol
InChI Key: UWXBYJCDZSDSJP-ZJUUUORDSA-N
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Description

(4S,5R)-4-Butyl-5-ethynyl-2,2-dimethyl-1,3-dioxolane is a chiral compound with a unique structure that includes a dioxolane ring, a butyl group, and an ethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (4S,5R)-4-Butyl-5-ethynyl-2,2-dimethyl-1,3-dioxolane typically involves enantioselective synthesis. One common method includes the enantioselective ring-opening of a cyclic anhydride with an alcohol in the presence of a chiral catalyst such as 9-epiquininurea . This method ensures high yield and stereoselectivity at room temperature, making it suitable for both laboratory and industrial production.

Industrial Production Methods

For industrial production, the method involving enantioselective ring-opening is preferred due to its efficiency and cost-effectiveness. The use of readily available raw materials and the ability to recover the catalyst quantitatively further enhance its suitability for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(4S,5R)-4-Butyl-5-ethynyl-2,2-dimethyl-1,3-dioxolane undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: It can undergo nucleophilic substitution reactions, where the ethynyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes .

Scientific Research Applications

(4S,5R)-4-Butyl-5-ethynyl-2,2-dimethyl-1,3-dioxolane has several scientific research applications:

Mechanism of Action

The mechanism by which (4S,5R)-4-Butyl-5-ethynyl-2,2-dimethyl-1,3-dioxolane exerts its effects involves its interaction with specific molecular targets. The dioxolane ring and the ethynyl group play crucial roles in its reactivity and binding to target molecules. The pathways involved include nucleophilic attack and electrophilic addition, which are facilitated by the compound’s unique structure .

Comparison with Similar Compounds

Similar Compounds

    (4S,5R)-5-Hydroxy-4-methylheptan-3-one: Another chiral compound with a similar stereochemistry but different functional groups.

    (2S,4S,5R,6R)-5-Acetamido-2-[(2R,3R,4S,5S,6R)-2-[(2S,3R,4R,5R,6R)-3-acetamido-2-[(2R,3S,4R,5R,6S)-4-[(2S,4S,5R,6R)-5-acetamido-6-[(1S,2R)-2-[(2S,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,3-dihydroxypropyl]-2-carboxy-4-hydroxyoxan-2-yl]oxy-1,3-dihydroxypropyl]-2-carboxy-4-hydroxyoxan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid: A complex molecule with multiple stereocenters and functional groups.

Properties

CAS No.

62692-12-0

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

(4S,5R)-4-butyl-5-ethynyl-2,2-dimethyl-1,3-dioxolane

InChI

InChI=1S/C11H18O2/c1-5-7-8-10-9(6-2)12-11(3,4)13-10/h2,9-10H,5,7-8H2,1,3-4H3/t9-,10+/m1/s1

InChI Key

UWXBYJCDZSDSJP-ZJUUUORDSA-N

Isomeric SMILES

CCCC[C@H]1[C@H](OC(O1)(C)C)C#C

Canonical SMILES

CCCCC1C(OC(O1)(C)C)C#C

Origin of Product

United States

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